molecular formula C24H25N5O3S B2843499 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207007-99-5

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2843499
CAS No.: 1207007-99-5
M. Wt: 463.56
InChI Key: DNPSHTJSNKJHDJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazole core substituted with a 4-methyl group and a carboxamide moiety at position 3. The carboxamide is further modified with a 3-methoxybenzyl group, while position 2 of the thiazole is linked to a 1,2,3-triazole ring substituted with a 4-ethoxyphenyl group and a methyl group. The ethoxy and methoxy substituents may enhance lipophilicity and membrane permeability, critical for pharmacokinetic optimization .

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-5-32-19-11-9-18(10-12-19)29-16(3)21(27-28-29)24-26-15(2)22(33-24)23(30)25-14-17-7-6-8-20(13-17)31-4/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPSHTJSNKJHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.

    Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the triazole and thiazole intermediates with the appropriate benzyl and ethoxyphenyl groups under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a triazole ring and a thiazole moiety, which are known for their diverse biological activities. The molecular formula is C22H22N4O2SC_{22}H_{22}N_4O_2S with a molecular weight of approximately 406.5 g/mol. The presence of both ethoxy and methoxy groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of compounds containing triazole and thiazole rings. For instance:

  • Mechanism of Action : Compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
  • Case Studies : In a study evaluating a library of triazole derivatives, certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin . This suggests that modifications to the triazole structure can enhance cytotoxicity against cancer cells.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Triazoles are known for their antifungal activities, while thiazoles have been reported to exhibit antibacterial effects. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-7 (Breast Cancer)2
AnticancerPC3 (Prostate Cancer)5
AntimicrobialE. coli10
AntimicrobialS. aureus15

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties
Property Target Compound N-[5-(Ethylsulfanyl)-... () Ethyl 2-[5-(4-chlorophenyl)-... ()
Molecular Weight 507.6 g/mol 442.5 g/mol 457.9 g/mol
LogP (Predicted) 3.8 2.5 4.1
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 7 6 8

Discussion

The target compound’s dual heterocyclic architecture positions it as a promising candidate for antimicrobial or kinase-inhibitory applications. Its synthetic accessibility (via modular CuAAC and amide coupling) and tunable substituents (e.g., ethoxy vs. methoxy) offer avenues for structure-activity relationship (SAR) studies. Future work should prioritize in vitro assays to validate hypothesized bioactivities and crystallographic studies (using SHELXL ) to elucidate binding modes.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst selection : Copper(I) iodide (CuI) or palladium on carbon (Pd/C) for regioselective triazole formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
  • Temperature control : Maintaining 70–80°C during coupling reactions minimizes side products .
  • Purification : Use ice-water quenching followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

Basic: Which spectroscopic methods are most effective for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify substituents (e.g., ethoxyphenyl methoxy at δ 3.8–4.2 ppm, thiazole protons at δ 7.0–8.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and triazole/thiazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~500–550 range) with isotopic patterns matching theoretical values .

Advanced: How should researchers design assays to evaluate its anticancer potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Selectivity testing : Compare toxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .
  • Mechanistic assays : Measure apoptosis (Annexin V/PI staining) or cell-cycle arrest (flow cytometry) to identify mode of action .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified ethoxyphenyl (e.g., halogenation) or methoxybenzyl groups to probe electronic effects .
  • Heterocycle replacement : Replace thiazole with oxadiazole or isoxazole to assess ring-specific bioactivity .
  • Pharmacophore mapping : Use molecular docking to predict interactions with targets (e.g., kinases, tubulin) and validate with mutagenesis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .
  • Purity verification : Re-characterize compounds via HPLC (>95% purity) to exclude batch variability .
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods to cross-validate results .

Basic: What methods improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetate groups at the carboxamide moiety for pH-dependent release .

Advanced: How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH stability : Incubate compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS .
  • Thermal stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks .
  • Light sensitivity : Store samples in amber vials and monitor UV-vis spectral changes .

Advanced: What computational approaches predict target selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs to rank binding affinities .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to forecast pharmacokinetic profiles and off-target risks .

Basic: How is the compound’s stability during storage ensured?

Methodological Answer:

  • Storage conditions : Keep at −20°C in desiccated, argon-filled vials to prevent oxidation .
  • Periodic analysis : Re-run NMR and TLC every 6 months to detect degradation .

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

  • Rodent models : Administer doses (10–100 mg/kg) to BALB/c mice, monitoring liver/kidney function (ALT, BUN levels) .
  • Histopathology : Examine organ sections (liver, heart) for necrosis or inflammation .

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